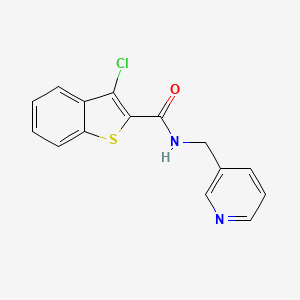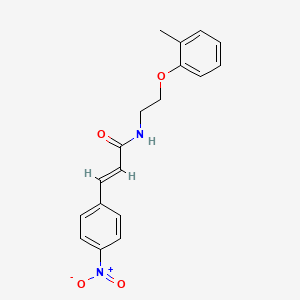
3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide is an organic compound that features both aromatic and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroaniline, 2-o-tolyloxyethanol, and acryloyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Reduction: 3-(4-Amino-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Materials Science: Potential use in the development of polymers and advanced materials.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Coatings and Adhesives:
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the amide group might form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitro-phenyl)-N-(2-methoxy-ethyl)-acrylamide: Similar structure but with a methoxy group instead of a tolyloxy group.
3-(4-Nitro-phenyl)-N-(2-ethoxy-ethyl)-acrylamide: Similar structure but with an ethoxy group.
Uniqueness
- The presence of the tolyloxy group might impart unique electronic and steric properties, affecting its reactivity and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(E)-N-[2-(2-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O4/c1-14-4-2-3-5-17(14)24-13-12-19-18(21)11-8-15-6-9-16(10-7-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-8+ |
Clé InChI |
NCTQOMCGXYLRMS-DHZHZOJOSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1OCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B10810862.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B10810870.png)
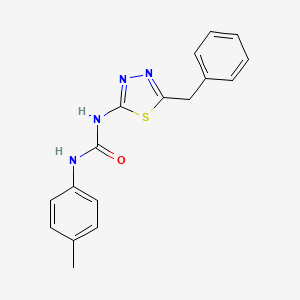
![5-benzyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B10810877.png)
![3-{[4-(2-Fluoro-phenyl)-piperazin-1-yl]-[1-(2-methoxy-ethyl)-1H-tetrazol-5-yl]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B10810886.png)
![Methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B10810887.png)
![[5-(4-methoxyphenyl)-7-(trifluoromethyl)(8-hydropyrazolo[1,5-a]pyrimidin-2-yl)]-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B10810889.png)
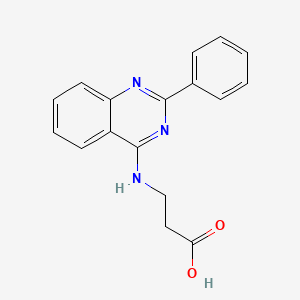
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B10810903.png)

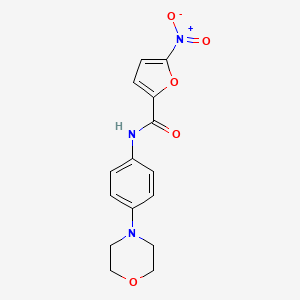
![N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B10810924.png)
![1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B10810925.png)
